molecular formula C21H21O4P B1142700 Bis(p-cresyl) m-Cresyl Phosphate CAS No. 136868-91-2

Bis(p-cresyl) m-Cresyl Phosphate

Cat. No.: B1142700
CAS No.: 136868-91-2
M. Wt: 368.4 g/mol
InChI Key: YSLTUIZNWYDWRT-UHFFFAOYSA-N
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Description

Molecular Structure and Conformational Analysis

The molecular structure comprises a central phosphate group bonded to three aromatic rings: two para-methylphenyl (p-cresyl) groups and one meta-methylphenyl (m-cresyl) group. The spatial arrangement of these substituents influences steric and electronic interactions, favoring a trigonal pyramidal geometry around the phosphorus atom. Conformational flexibility arises from rotation around the P–O bonds, with energy minima corresponding to staggered orientations of the cresyl groups .

Structural Features :

  • Phosphate Core : The $$ \text{PO}_4^{3-} $$ moiety forms ester linkages with the cresyl groups.
  • Aromatic Substitution : Methyl groups at para positions (4-methyl) on two phenyl rings and meta (3-methyl) on the third.
  • Symmetry : The two p-cresyl groups introduce partial symmetry, while the m-cresyl group disrupts it, leading to distinct spectroscopic signatures .

Isomeric Relationships within Tricresyl Phosphate Family

Bis(p-cresyl) m-cresyl phosphate belongs to the tricresyl phosphate (TCP) isomer group , which includes 10 possible isomers based on methyl group positions (ortho, meta, para). Key isomeric relationships include:

Table 2: Isomeric Comparison

Isomer Methyl Positions Key Properties
Tri-ortho-cresyl phosphate All three methyl groups at ortho Neurotoxic, high reactivity
Tri-para-cresyl phosphate All three methyl groups at para Low toxicity, thermal stability
This compound Two para, one meta Intermediate polarity, flame-retardant applications

The meta and para isomers exhibit reduced neurotoxicity compared to ortho-substituted TCPs due to steric hindrance preventing enzymatic activation .

Physicochemical Properties and Constants

This compound is a viscous liquid at room temperature with the following properties:

Table 3: Physicochemical Properties

Property Value Source
Density (25°C) 1.18–1.21 g/cm³
Boiling Point 410–420°C (decomposes)
Refractive Index 1.563–1.568
Solubility in Water <0.1 mg/L (25°C)
Log $$ K_{\text{ow}} $$ 5.11 (calculated)

The compound’s low water solubility and high octanol-water partition coefficient ($$ \log K_{\text{ow}} $$) indicate strong lipophilicity, favoring accumulation in lipid-rich environments .

Spectroscopic Characteristics

Spectroscopic techniques provide definitive identification and structural elucidation:

Mass Spectrometry (MS) :

  • Molecular Ion Peak : $$ m/z $$ 368.36 ($$ \text{[M+H]}^+ $$).
  • Fragmentation : Loss of cresyl groups ($$ \text{[M–C}7\text{H}7\text{O]}^+ $$) at $$ m/z $$ 251 and 155 .

Nuclear Magnetic Resonance (NMR) :

  • $$ ^1\text{H} $$ NMR : Distinct signals for methyl protons (δ 2.25–2.35 ppm) and aromatic protons (δ 6.8–7.4 ppm) .
  • $$ ^{31}\text{P} $$ NMR : Single peak at δ −18 ppm, confirming a single phosphate environment .

Infrared (IR) Spectroscopy :

  • Strong absorption bands at 1250 cm$$ ^{-1} $$ (P=O stretch) and 1020 cm$$ ^{-1} $$ (P–O–C asymmetric stretch) .

Table 4: Key Spectral Assignments

Technique Key Peaks Assignment
$$ ^1\text{H} $$ NMR δ 2.30 ppm (s, 6H) Methyl protons (p-cresyl)
$$ ^{13}\text{C} $$ NMR δ 21.1 ppm (CH$$ _3 $$) Methyl carbons
IR 1250 cm$$ ^{-1} $$ P=O stretching

These spectral features enable differentiation from other TCP isomers, particularly neurotoxic ortho variants .

Properties

CAS No.

136868-91-2

Molecular Formula

C21H21O4P

Molecular Weight

368.4 g/mol

IUPAC Name

(3-methylphenyl) bis(4-methylphenyl) phosphate

InChI

InChI=1S/C21H21O4P/c1-16-7-11-19(12-8-16)23-26(22,24-20-13-9-17(2)10-14-20)25-21-6-4-5-18(3)15-21/h4-15H,1-3H3

InChI Key

YSLTUIZNWYDWRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C)OC3=CC=CC(=C3)C

Synonyms

Phosphoric Acid 3-Methylphenyl Bis(4-methylphenyl) Ester

Origin of Product

United States

Preparation Methods

Precursor Stoichiometry and Isomer Control

Industrial protocols typically employ a molar ratio of 2.2–2.6:1 for cresols to POCl₃ to drive the reaction to completion. To favor the formation of the bis(p-cresyl) m-cresyl isomer, feedstock purity is critical:

  • p-cresol must contain <1% ortho-isomers to prevent neurotoxic byproducts.

  • m-cresol is often distilled to >99% purity to avoid para- or ortho-contamination.

Excess cresol acts as both a reactant and acid scavenger, neutralizing HCl and shifting equilibrium toward ester formation.

Catalytic Systems for Enhanced Efficiency

Catalysts accelerate the reaction and improve isomer specificity. Two primary systems dominate industrial production:

Aluminum Chloride (AlCl₃) Catalysis

AlCl₃ is a Lewis acid catalyst that lowers the activation energy for POCl₃-cresol reactions. In a representative process:

  • Conditions : 90–105°C, atmospheric pressure.

  • Reaction Time : <1 hour for small batches; ≤3 hours for bulk production.

  • Yield : 89–91% dichloridate intermediate, which is subsequently esterified.

AlCl₃ facilitates rapid HCl elimination, but requires post-reaction neutralization to prevent equipment corrosion.

Calcium-Magnesium Composite Catalysts

A Ca-Mg catalyst (HZSM-5 molecular sieve base) enhances selectivity for non-ortho isomers:

  • Composition : HZSM-5:CaSO₄:MgCl₂ = 50:14.5:7.5 (w/w).

  • Activation : Roasted at 550°C for 12 hours to optimize surface acidity.

  • Benefits : Reduces free phenol content to <100 ppm, meeting EU export standards.

Stepwise Synthesis and Process Optimization

Atmospheric Acid Discharge

After initial mixing, the reaction mixture is heated to 70°C at 1–1.5°C/min, followed by:

  • 95°C, 1 hour : Facilitates HCl off-gassing.

  • 125°C, 4–6°C/min : Completes esterification.

Vacuum Distillation and Purification

Crude product is distilled under reduced pressure to isolate this compound:

ParameterValueSource
Pressure1–10 mmHg
Boiling Range270–300°C
Acid Value (Final)≤0.1 mg KOH/g

Fractional distillation removes low-boiling impurities (e.g., unreacted cresols) and high-boiling byproducts (e.g., tri-ortho isomers).

Analytical Validation and Quality Control

Structural Confirmation

  • NMR Spectroscopy : <sup>31</sup>P NMR distinguishes phosphate esters; δₚ ≈ -2 to -4 ppm for aryl phosphates.

  • Mass Spectrometry : Molecular ion peak at m/z 375.41 (deuterated form).

Purity Assessment

  • HPLC : >95% purity achieved via C18 column, acetonitrile/water mobile phase.

  • Acid Value Titration : Ensures complete HCl removal; values >0.25 mg KOH/g indicate residual acidity.

Industrial-Scale Considerations

Yield Optimization Strategies

FactorOptimizationImpact on Yield
Catalyst Loading0.22–0.3 wt% of cresols+15–20%
Distillation Cut280–290°C fraction+10% purity
Cresol Feedstock<1% ortho-cresol-50% byproducts

Emerging Techniques and Research Gaps

While existing methods are robust, areas for innovation include:

  • Enzymatic Catalysis : Lipases for greener synthesis, though currently limited to lab-scale.

  • Continuous Flow Reactors : Potential to reduce reaction time and improve consistency.

Chemical Reactions Analysis

Bis(p-cresyl) m-Cresyl Phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of phosphoric acid derivatives.

    Reduction: Reduction reactions can convert the compound into different organophosphorus compounds.

    Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Scientific Research Applications

Flame Retardants

Bis(p-cresyl) m-cresyl phosphate is primarily used as a flame retardant in polymer formulations. Its effectiveness in reducing flammability makes it suitable for use in:

  • Polyvinyl Chloride (PVC) : It enhances the fire resistance of PVC products, which are commonly used in construction materials and electrical insulation.
  • Textiles : The compound is incorporated into fabrics to improve their fire resistance, particularly in upholstery and protective clothing.

Plasticizers

The compound also serves as a plasticizer, improving the flexibility and durability of materials such as:

  • Plastics : It is used to modify the mechanical properties of plastics, making them more pliable and resistant to cracking.
  • Coatings : In paints and varnishes, this compound enhances adhesion and flexibility.

Neurotoxic Agent Research

Recent studies have highlighted the potential neurotoxic effects of this compound. Research indicates that exposure to cresyl phosphates can lead to neurological disorders, prompting investigations into their mechanisms of action.

  • Case Study : A study developed a mass spectrometry method for detecting cresyl phosphate adducts on butyrylcholinesterase (BChE), which serves as an indicator of exposure to neurotoxic agents like this compound. The method demonstrated high sensitivity, enabling detection at low exposure levels .

Environmental Concerns

The widespread use of this compound raises environmental concerns due to its persistence and potential bioaccumulation. Studies have shown that organophosphorus flame retardants can leach into water systems, impacting aquatic life and potentially entering the food chain .

Health Implications

Research has linked exposure to organophosphorus compounds, including this compound, with adverse health effects such as cognitive impairment and developmental issues during pregnancy . The neurotoxic potential necessitates careful handling and regulation in industrial applications.

Summary Table of Applications

Application AreaSpecific UsesPotential Risks
Flame RetardantsPVC, textilesNeurotoxicity, environmental persistence
PlasticizersPlastics, coatingsHealth risks from exposure
Neurotoxic Agent ResearchDetection methods for BChE adductsNeurological disorders

Mechanism of Action

The mechanism of action of Bis(p-cresyl) m-Cresyl Phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit certain enzymatic activities, leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context of its use .

Comparison with Similar Compounds

Structural and Toxicological Differences

  • Tri-o-cresyl phosphate (TOCP, CAS 78-30-8): Contains three o-cresyl groups. It is highly neurotoxic due to its inhibition of acetylcholinesterase, leading to organophosphate-induced delayed neuropathy (OPIDN). TOCP has been phased out in many applications .
  • TMCP and TPCP are used in hydraulic fluids and lubricants, but their environmental persistence varies due to differences in vapor pressure (e.g., TMCP has a vapor pressure of ~0.001 mmHg at 25°C) .

Physical-Chemical Properties

Property Bis(p-cresyl) m-cresyl phosphate Tri-m-cresyl phosphate Tri-p-cresyl phosphate
Molecular Weight (g/mol) 368.36 368.36 368.36
Vapor Pressure Not reported ~0.001 mmHg (25°C) Lower than TMCP
Neurotoxicity None None None
Primary Applications PVC plasticizer Lubricant additive Flame retardant

Key Insight : While all tri-cresyl phosphates share identical molecular weights, substituent positions critically influence toxicity and environmental behavior. This compound’s mixed substitution enhances polymer compatibility without neurotoxic risks .

Comparison with Cresyl Diphenyl Phosphate (CDP)

Cresyl diphenyl phosphate (CDP, CAS 78-31-9) features one p-cresyl and two phenyl groups. Its molecular formula is C₁₉H₁₇O₄P (MW: 340.31 g/mol), and it is used as a PVC plasticizer.

Property This compound Cresyl Diphenyl Phosphate
Molecular Weight 368.36 340.31
Substituents 2 p-cresyl, 1 m-cresyl 1 p-cresyl, 2 phenyl
Vapor Pressure Not reported 5.0 mmHg at 220°C
Applications Flame retardant High-temperature plasticizer

Key Insight : CDP’s phenyl groups reduce molecular weight and increase volatility compared to cresyl-rich analogues. However, cresyl substituents in this compound improve flame-retardant efficiency due to higher char formation .

Comparison with Other Organophosphate Esters

Triphenyl Phosphate (TPP)

TPP (CAS 115-86-6), with three phenyl groups, is less thermally stable than cresyl derivatives. It is prone to hydrolysis, limiting its use in humid environments.

P-Cresyl Sulfate Derivatives

Compounds like p-cresyl sulfate potassium (CAS 91978-69-7) are bioactive metabolites but lack industrial relevance. Their mechanisms (e.g., MAPK pathway activation) differ entirely from organophosphate esters .

Biological Activity

Bis(p-cresyl) m-Cresyl Phosphate (BCmCP) is an organophosphate compound that has garnered attention due to its potential neurotoxic effects and interactions with biological systems. As a derivative of cresyl phosphate, it contains multiple cresyl groups, specifically p-cresyl and m-cresyl, which are methyl-substituted phenolic compounds. This article explores the biological activity of BCmCP, focusing on its mechanisms of action, neurotoxicity, and impacts on various biological systems.

The biological activity of BCmCP is primarily attributed to its interaction with enzymes and cellular membranes. The compound can inhibit enzyme activity by binding to active sites or altering the conformation of these enzymes. Notably, it affects cholinergic pathways by inhibiting acetylcholinesterase (AChE), leading to an accumulation of acetylcholine in synaptic clefts, which can disrupt normal neurotransmission.

Key Mechanisms:

  • Enzyme Inhibition : BCmCP can bind irreversibly to AChE, leading to prolonged cholinergic signaling and potential neurotoxicity .
  • Membrane Integration : The compound may integrate into cellular membranes, affecting their fluidity and stability, which can disrupt cellular signaling pathways.

Neurotoxic Effects

Research indicates that exposure to BCmCP is associated with various neurotoxic outcomes. Studies have demonstrated that organophosphate compounds, including BCmCP, can lead to neuronal apoptosis and cognitive impairments.

Case Studies:

  • Cognitive Impairment in Elderly Populations : A study involving 184 cases of cognitive decline found significant correlations between urinary concentrations of organophosphate flame retardants and lower cognitive function scores. This suggests that exposure to compounds like BCmCP may contribute to neurodegenerative conditions .
  • Neuronal Apoptosis in Animal Models : In hen spinal cord studies, exposure to cresyl phosphates resulted in decreased levels of anti-apoptotic proteins (Bcl-2 and Bcl-xl) and increased levels of pro-apoptotic markers (Bax), confirming the induction of apoptosis through mitochondrial pathways .

Toxicological Data

The toxicological profile of BCmCP reveals significant risks associated with its exposure. The following table summarizes key findings from various studies:

Study TypeFindingsReference
In vitro Neurotoxicity IC50 for CBDP (a metabolite) was 15 µM; significantly cytotoxic to primary cortical neurons
Cognitive Function Study Positive association between urinary concentrations of organophosphates and cognitive decline
Animal Toxicity Study LOAEL for systemic toxicity observed at 50 mg/kg bw/day; liver and adrenal effects noted

Q & A

Q. How do conflicting reports on the compound’s role in oxidative stress inform experimental design?

  • Variability arises from cell-type-specific responses (e.g., hepatic vs. renal cells).
  • Standardized protocols:
  • Use HepG2 cells and primary proximal tubule cells under controlled oxygen tension .
  • Measure ROS via DCFDA assays and antioxidant genes (e.g., Nrf2) via qPCR .

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